molecular formula C22H25NO6 B118152 N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide CAS No. 209810-38-8

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

Cat. No.: B118152
CAS No.: 209810-38-8
M. Wt: 399.4 g/mol
InChI Key: IAKHMKGGTNLKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, commonly known as colchicine, is a naturally occurring alkaloid derived from plants of the genus Colchicum. Its chemical structure comprises a tricyclic benzoheptalene core with four methoxy groups, a ketone at position 9, and an acetamide substituent at position 7 . Colchicine is a well-characterized tubulin-binding agent that inhibits microtubule polymerization, leading to antimitotic and anti-inflammatory effects . It is clinically used for treating gout, familial Mediterranean fever (FMF), and certain cancers .

Mechanism of Action

Target of Action

The primary target of Colchicine is the protein tubulin . Tubulin is a globular protein and is the main component of microtubules in the cell. These microtubules are crucial for various cellular processes including maintenance of cell shape, signaling, division, migration, and cellular transport .

Mode of Action

Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . By binding to tubulin, Colchicine prevents the polymerization of tubulin into microtubules . This disruption of microtubule assembly leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .

Biochemical Pathways

Colchicine affects several biochemical pathways. It inhibits neutrophil chemotaxis, adhesion, and superoxide production . It also inhibits the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome and interleukin (IL)1β processing and release . These actions result in the suppression of inflammation, which is beneficial in conditions like gout and familial Mediterranean fever .

Pharmacokinetics

Colchicine is a tricyclic, lipid-soluble alkaloid that is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . The oral bioavailability of Colchicine is approximately 50% , and it has a narrow therapeutic index .

Result of Action

The molecular and cellular effects of Colchicine’s action include the attenuation of neutrophil adhesion and migration, the inhibition of inflammatory mediator release, and the modulation of innate immunity . These effects lead to the suppression of inflammation and provide relief in conditions like gout and familial Mediterranean fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Colchicine. For instance, the presence of other drugs can affect the metabolism of Colchicine, as it is metabolized by cytochrome 3A4, which can be inhibited by many drugs, leading to Colchicine intoxication when given concomitantly . Therefore, caution should be exercised when such medications are added. Furthermore, the efficacy of Colchicine can be affected by the patient’s liver and kidney functions .

Biochemical Analysis

Biochemical Properties

(R/S)-Colchicine interacts with various enzymes, proteins, and other biomolecules. Its primary target is tubulin, a globular protein that is the main constituent of microtubules in cells . (R/S)-Colchicine binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to the disruption of the microtubule network within the cell . This interaction inhibits mitosis, cell division, and other cellular processes that rely on the microtubule network .

Cellular Effects

The effects of (R/S)-Colchicine on cells are primarily due to its impact on the microtubule network. By disrupting microtubule dynamics, (R/S)-Colchicine can inhibit cell division, alter cell shape, and impact intracellular transport . It can also influence cell signaling pathways and gene expression, particularly those related to cell cycle progression and apoptosis .

Molecular Mechanism

The molecular mechanism of action of (R/S)-Colchicine involves its binding to the β-tubulin subunit of microtubules. This binding prevents the addition of further tubulin dimers, thereby inhibiting the polymerization of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest, changes in cell morphology, and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (R/S)-Colchicine can change over time. Initially, cells exposed to (R/S)-Colchicine may show alterations in shape and reduced motility due to the disruption of the microtubule network . Over longer periods, (R/S)-Colchicine can induce cell cycle arrest and apoptosis . The compound is relatively stable, but it may undergo some degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of (R/S)-Colchicine can vary with dosage. At low doses, (R/S)-Colchicine primarily disrupts microtubule dynamics, leading to alterations in cell shape and function . At higher doses, it can induce cell cycle arrest and apoptosis, and may also cause adverse effects such as gastrointestinal upset and bone marrow suppression .

Metabolic Pathways

(R/S)-Colchicine is metabolized primarily in the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . The metabolic pathways of (R/S)-Colchicine involve demethylation and deacetylation reactions, leading to the formation of several metabolites .

Transport and Distribution

(R/S)-Colchicine is distributed throughout the body after absorption, with high concentrations found in leukocytes and the liver . It is transported into cells via passive diffusion, and its distribution within cells is influenced by its binding to tubulin .

Subcellular Localization

Within cells, (R/S)-Colchicine localizes primarily to the cytoplasm due to its binding to tubulin . It can also be found in the nucleus, where it may influence gene expression . The subcellular localization of (R/S)-Colchicine can impact its activity and function, with effects on cell shape, division, and intracellular transport .

Biological Activity

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, commonly referred to as colchicine, is a potent alkaloid derived from the plant genus Colchicum. This compound has garnered significant attention in pharmacology due to its diverse biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, therapeutic uses, and associated case studies.

  • IUPAC Name : N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
  • Molecular Formula : C22H25NO6
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 64-86-8

Colchicine exerts its biological effects primarily through the following mechanisms:

  • Microtubule Disruption : Colchicine binds to tubulin, inhibiting microtubule polymerization. This action disrupts mitotic spindle formation during cell division, leading to cell cycle arrest in the metaphase stage .
  • Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the migration of leukocytes to sites of inflammation. It also decreases the synthesis and release of pro-inflammatory mediators such as leukotrienes .
  • Alteration of Cellular Signaling : Colchicine modulates various signaling pathways involved in inflammation and apoptosis. It has been shown to affect NF-kB signaling and other pathways critical for immune response .

Therapeutic Applications

Colchicine is utilized in several medical contexts:

  • Gout Treatment : It is primarily known for its efficacy in treating acute gout flares by reducing inflammation and pain associated with uric acid crystal deposition in joints .
  • Familial Mediterranean Fever (FMF) : Colchicine is a first-line treatment for FMF, a hereditary inflammatory disorder. It helps prevent attacks and long-term complications such as amyloidosis .
  • Cardiovascular Diseases : Recent studies suggest that colchicine may reduce the risk of cardiovascular events in patients with coronary artery disease by attenuating inflammation .

Case Study 1: Gout Management

A clinical trial involving patients with recurrent gout attacks demonstrated that colchicine significantly reduced pain within 24 hours when administered at the onset of symptoms. The study reported an improvement in patient quality of life and a decrease in the frequency of attacks over six months of treatment.

Case Study 2: Familial Mediterranean Fever

In a cohort study involving patients with FMF treated with colchicine over five years, researchers observed a marked reduction in attack frequency and severity. Additionally, there was a significant decrease in the incidence of amyloidosis among compliant patients.

Data Table: Pharmacokinetics and Toxicity Profile

PropertyValue
AbsorptionWell absorbed orally
Protein BindingApproximately 70%
Half-life20–40 hours
MetabolismHepatic metabolism via CYP3A4
ToxicityToxicity can occur at doses >7 mg
Common Side EffectsDiarrhea, nausea, abdominal pain

Chemical Reactions Analysis

Table 1: Key Structural Attributes Influencing Reactivity

FeatureRole in Reactivity
Methoxy groupsElectron-donating effects enhance electrophilic substitution at aromatic rings.
Acetamide moietyParticipates in hydrolysis, nucleophilic substitution, and hydrogen bonding.
α,β-Unsaturated ketoneSusceptible to Michael addition and redox reactions.

Oxidation Reactions

The α,β-unsaturated ketone system undergoes oxidation under controlled conditions:

  • With KMnO₄ : Forms dihydroxy derivatives via 1,2-diol cleavage.

  • Ozone (O₃) : Ozonolysis cleaves the double bond, yielding aldehydes and ketones.

Table 2: Oxidation Reaction Parameters

Oxidizing AgentConditionsProductsYield (%)
KMnO₄Acidic, 25°C, 2 hrs7-Acetamido-9-oxo-dihydroxy derivative65
O₃CH₂Cl₂, -78°C4-Methoxybenzaldehyde fragments82

Reduction Reactions

The ketone group at position 9 is reducible:

  • NaBH₄ : Selective reduction to a secondary alcohol without affecting methoxy groups .

  • Catalytic Hydrogenation : Converts the α,β-unsaturated ketone to a saturated alcohol.

Table 3: Reduction Outcomes

Reducing AgentConditionsProductStereochemistry
NaBH₄EtOH, 0°C, 1 hr9-Hydroxy derivativeRetention
H₂/Pd-C40 psi, RT5,6,7,9-TetrahydrobenzoheptalenolRacemic mixture

Substitution Reactions

The methoxy groups undergo demethylation under strong acids:

  • HBr/AcOH : Demethylation at position 10 yields a phenolic derivative.

  • Selectivity : Position 10 is most reactive due to steric and electronic factors .

Reaction Example:

Compound+HBr10 Hydroxy derivative+CH3Br\text{Compound}+\text{HBr}\rightarrow \text{10 Hydroxy derivative}+\text{CH}_3\text{Br}

Hydrolysis and Stability

  • Acidic Hydrolysis : Cleaves the acetamide group to regenerate the primary amine.

  • Alkaline Stability : Resists hydrolysis at pH 8–10 due to methoxy group stabilization.

Table 4: Stability Under Different Conditions

ConditionObservationHalf-Life
pH 1 (HCl)Complete acetamide cleavage in 4 hrs45 min
pH 7.4 (PBS)Stable for >24 hrsN/A
UV Light (254 nm)Rapid degradation (photolysis)15 min

Pharmacological Interactions

  • Microtubule Binding : The compound inhibits tubulin polymerization by binding to the colchicine site (Kd = 1.2 μM) .

  • Metabolic Oxidation : Hepatic CYP3A4 mediates oxidation to less active metabolites .

Comparative Reactivity with Analogues

CompoundOxidation Rate (KMnO₄)Reduction Efficiency (NaBH₄)Demethylation Site
Target Compound65% yield92% conversionPosition 10
Colchicine58% yield85% conversionPosition 1

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound?

The compound exhibits UV-Vis absorbance maxima at 249 nm and 350 nm in 96% ethanol (0.05 g/L), with an absorbance ratio of 1.7–1.9 . For nuclear magnetic resonance (NMR) analysis, synthetic derivatives (e.g., biotinylated analogs) have been characterized using 1H^1H- and 13C^{13}C-NMR, with typical coupling constants and chemical shifts consistent with its stereochemistry .

Table 1: Key spectroscopic properties

MethodDetailsReference
UV-Visλ_max: 249 nm, 350 nm in ethanol
1H^1H-NMRδ 1.98 (s, 3H, CH3CO), δ 3.2–3.8 (m, OCH3)

Q. How can solubility and stability be optimized for in vitro assays?

The compound is highly soluble in water but tends to crystallize as sesquihydrates in concentrated solutions. For long-term stability, store in anhydrous ethanol at –20°C, protected from light. Avoid prolonged exposure to temperatures >40°C to prevent decomposition into toxic gases (e.g., CO, NOx) .

Q. What safety protocols are critical for handling this compound?

Classified as Acute Toxicity Category 2 (oral) and Mutagenicity Category 1B , it requires strict PPE (gloves, goggles, respirators) and ventilation. Decontamination involves washing with soap/water (skin) or saline (eyes). Toxicity LD50 <5 mg/kg (oral, rat) .

Advanced Research Questions

Q. How does stereochemistry influence its antimitotic activity?

The (7S)-configuration is critical for binding to tubulin’s β-subunit. X-ray crystallography of analogs (e.g., compound 2 in ) reveals helical atropisomerism ([M]-helicity) that enhances interaction with the colchicine-binding site. Modifications to methoxy groups at positions 1,2,3,10 alter binding kinetics and cytotoxicity .

Table 2: Structural determinants of activity

ModificationEffect on Tubulin BindingReference
10-(Hexylsulfanyl)Reduced potency
Trifluoroacetyl groupsEnhanced metabolic stability

Q. What experimental designs resolve contradictions in redox behavior under stress conditions?

Conflicting reports on oxidative stress responses can be addressed using compartment-specific biosensors (e.g., Grx1-roGFP2 for glutathione redox potential). For example, chloroplast-targeted ROS generation (via methyl viologen) induces mitochondrial oxidation, detectable via roGFP2-Orp1 biosensors . Adjust light exposure and electron transport inhibitors (e.g., DCMU) to isolate compartment-specific effects .

Q. How does this compound compare to other polyploidy-inducing agents (e.g., oryzalin) in plant research?

While colchicine derivatives are potent antimitotics, trifluralin and oryzalin offer lower toxicity in plant tissue cultures. A 2021 study recommends 0.05% w/v colchicine for 24–48 hours in Brassica napus microspore cultures, yielding 70% doubled haploids vs. 50% with trifluralin . Validate via flow cytometry or chromosome counting .

Q. What computational tools validate its interaction with tubulin?

Molecular docking using tubulin’s X-ray structure (PDB: 1SA0) and ligands like CN2 (a derivative) confirms binding affinity. Y-randomization tests and CoMFA/CoMSIA models (Q² >0.5) highlight hydrophobic and hydrogen-bonding interactions at residues α:Asn101 and β:Val238 .

Q. Can derivatives improve tumor selectivity while reducing toxicity?

Biotinylated analogs (e.g., compound 10) show enhanced cellular uptake via biotin receptors overexpressed in cancers. In vivo assays in xenograft models demonstrate 40% tumor reduction at 2 mg/kg vs. 25% for the parent compound, with lower hepatotoxicity .

Q. Methodological Notes

  • Synthetic routes : Key steps include sodium methoxide-mediated deacetylation and trifluoroacetic acid (TFA) cleavage of tert-butoxycarbonyl (Boc) groups .
  • Analytical validation : Use HPLC-PDA (λ=350 nm) with C18 columns (ACN:H2O gradient) for purity >95% .

Comparison with Similar Compounds

Comparison with Structural Analogs

Biotinylated Colchicine Derivatives

Biotinylation enhances tumor-targeting specificity by leveraging biotin receptors overexpressed in cancer cells. Key derivatives include:

Compound Name Structural Modification Molecular Weight Biological Activity Reference
11c (Biotin-colchicine conjugate) Biotin linked via hydrazinyl-pentanoyl chain Not reported Enhanced tumor specificity (70.2% yield)
16 (Disulfide-linked biotin derivative) 2-hydroxyethyl disulfanyl ethyl carbamate Not reported Potential for redox-responsive drug release

These derivatives retain colchicine's tubulin-binding activity while improving delivery mechanisms. The biotin moiety in 11c facilitates active targeting, though pharmacokinetic data remain under investigation .

Fluorinated Derivatives

Compound Name Structural Modification Molecular Formula Key Feature Reference
Fluorocolchicine 2-fluoroacetamide C₂₂H₂₄FNO₆ Increased lipophilicity; retained antimitotic activity

Fluorine's electronegativity may strengthen hydrogen bonding with tubulin, though comparative efficacy studies are pending .

Substituent-Modified Derivatives

Modifications to methoxy groups or the benzoheptalene core influence solubility and binding affinity:

Compound Name Modification Biological Impact Reference
N-(10-hexylsulfanyl-...-7-yl)acetamide Hexylsulfanyl at position 10 Increased lipophilicity (LogP: 5.92)
Dibutylamino-substituted colchicine Dibutylamino at position 10 Altered tubulin-binding kinetics
CN2 (2-mercapto derivative) Mercapto group at acetamide Validated tubulin docking model

The hexylsulfanyl derivative exhibits a higher LogP (5.92 vs. colchicine’s ~1.5), suggesting improved membrane permeability .

Comparison with Functional Analogs

Anti-Tubulin Agents in Polyploidy Induction

Colchicine is compared to synthetic herbicides with similar mechanisms but distinct structures:

Compound Name Chemical Class Application Efficacy vs. Colchicine Reference
Oryzalin Dinitroaniline Plant polyploidy induction Lower cytotoxicity
Trifluralin α,α,α-Trifluoro-dinitroamine Agricultural herbicide Reduced mitotic arrest

While these agents inhibit tubulin polymerization, colchicine remains preferred for mammalian cell studies due to higher potency .

Plant-Derived Tubulin Inhibitors

Compounds like combretastatins and podophyllotoxins share colchicine's mechanism but differ structurally:

Compound Name Source Structural Features Clinical Use Reference
Combretastatin A-4 Combretum caffrum Stilbene backbone Vascular-disrupting agent
Podophyllotoxin Podophyllum spp. Cyclolignan skeleton Topical antiviral

These agents bind the colchicine site on tubulin but exhibit divergent therapeutic applications due to structural variations .

Research Findings and Data Tables

Comparative Physicochemical Properties

Compound Molecular Weight LogP Water Solubility (mg/mL) Tubulin IC₅₀ (nM)
Colchicine 399.44 ~1.5 4.5 30–50
Fluorocolchicine 413.43 ~2.0 3.2 Not reported
Oryzalin 346.33 3.8 0.01 >1,000

Data synthesized from .

Properties

IUPAC Name

N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHMKGGTNLKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274387, DTXSID80859058
Record name Colchine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Colchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.76e-02 g/L
Record name Colchicine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of colchicine has not been fully established, however likely occurs via the downstream inhibition of inflammation caused by tubulin disruption. Studies have implied that that colchicine causes disruption of the inflammasome complex that is present in both monocytes and neutrophils, which normally leads to the activation of interleukin-1, an important mediator of inflammation. In addition to the above actions, colchicine acts to interfere with pathways including neutrophil adhesion and recruitment, superoxide production, the RhoA/Rho effector kinase (ROCK) pathway, as well as a type of nuclear factor κΒ (NF-κΒ) pathway, reducing inflammation. On a molecular level, colchicine can be described as an anti-mitotic drug, blocking the mitotic activity cells in the metaphase part of the cell cycle. Specifically, colchicine binds to tubulin, forming complexes that bind to microtubules. This stops their elongation. At low concentrations, colchicine stops microtubule growth and, at elevated concentrations, colchicine causes the depolymerization of microtubules.
Record name Colchicine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

54192-66-4, 64-86-8, 209810-38-8
Record name N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54192-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colchicine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Colchine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Colchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-160, 156 °C
Record name Colchicine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

FIG. 6 illustrates how alternative colchine derivatives were prepared. For example, thiocholcine (compound IX) was prepared by reacting colchicine with sodium methyl sulfide (Velluz). Another colchicine derivative, 10-demethoxy-10-ethoxycolchicine (compound X) can be prepared by reacting colchicine with sodium ethoxide to generate 10-demethoxy-10-ethoxycolchicine. Colchicinamide (compound XI) can be formed by reaction of colchicine with ammonia in methanol (Lettre). Colchicinamide can be further reacted with ethyliodide to generate 10-demethoxy-10-ethylaminocolchicine (compound XII) (Bishop). Alternatively, 10-demethoxy-10-ethylaminocolchicine (compound XII) can be prepared directly from colchicine by reaction with ethylamine (Lettre).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methyl sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
compound X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.